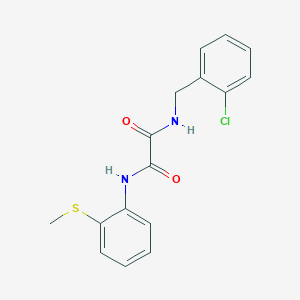

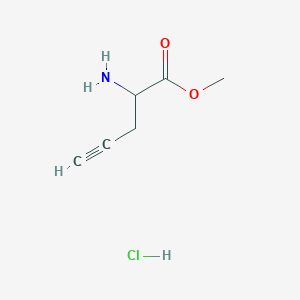

![molecular formula C14H11FN4O2 B2889364 2-(4-氟苯氧基)-N-(吡唑并[1,5-a]嘧啶-6-基)乙酰胺 CAS No. 2034583-92-9](/img/structure/B2889364.png)

2-(4-氟苯氧基)-N-(吡唑并[1,5-a]嘧啶-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . They are also identified as strategic compounds for optical applications .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized through various methods. One such method involves the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Another method involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP. This allows the molecules to mimic hinge region binding interactions in kinase active sites . The structure of the compound can be modified by introducing electron-donating groups (EDGs) at position 7 on the fused ring .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines involve the activity of groups linked to the ring carbon and nitrogen atoms. The reactions used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. The introduction of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .科学研究应用

放射合成和 PET 成像

- 用于 PET 成像的放射合成:该化合物已用于合成放射性配体,如 DPA-714,用于 PET 成像。这些放射性配体靶向转运蛋白(18 kDa),这是神经炎症过程的生物标志物。它们使用氟-18 标记过程合成,并评估其在体内成像中的潜力(Dollé 等,2008)。

神经炎症研究

- 评估神经炎症过程:合成了一系列与这些化合物密切相关的吡唑并[1,5-a]嘧啶,并在体外评估了它们与转运蛋白 18 kDa (TSPO) 结合的潜力。这些化合物被认为是神经炎症过程的生物标志物。它们的有效性已通过神经炎症啮齿动物模型中的正电子发射断层扫描 (PET) 成像进行评估(Damont 等,2015)。

癌症成像和药物开发

- 癌症成像:吡唑并嘧啶已被探索作为转运蛋白 (TSPO) 的配体,并在癌症成像中显示出潜力。DPA-714 等化合物已被修饰并用氟-18 进行放射性标记,以产生用于癌症成像的新型 TSPO PET 配体。这允许对 TSPO 表达的癌症进行分子成像(Tang 等,2013)。

抗癌活性

- 抗癌活性:该化合物的衍生物已被合成并测试了它们的抗癌活性。这些化合物对各种人类癌细胞系在低浓度下显示出希望,表明它们作为抗癌剂的潜力(Al-Sanea 等,2020)。

抗菌特性

- 抗菌应用:一些衍生物已被合成并评估其抗菌特性。这些研究集中于创建包含吡唑并嘧啶部分的新杂环,旨在开发有效的抗菌剂(Bondock 等,2008)。

未来方向

属性

IUPAC Name |

2-(4-fluorophenoxy)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O2/c15-10-1-3-12(4-2-10)21-9-14(20)18-11-7-16-13-5-6-17-19(13)8-11/h1-8H,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCFXJUINRIFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=CN3C(=CC=N3)N=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

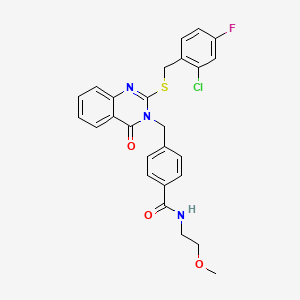

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)

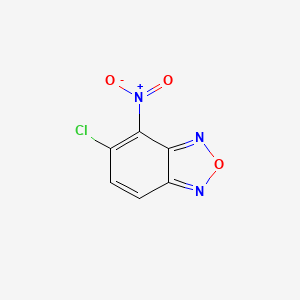

![4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2889290.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

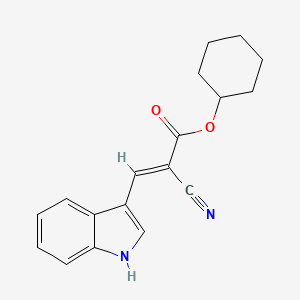

![N-(3-acetamidophenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2889296.png)

![dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889301.png)

![(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2889304.png)